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Compound of Interest

Compound Name: 3,5-Diamino-L-tyrosine

CAS No.: 904824-73-3

Cat. No.: B1465978

Get Quote

Topic: Overcoming Low Expression of Proteins with
3,5-Diamino-L-tyrosine ( )
Executive Summary & Core Directive
You are likely experiencing low protein yields or truncated products because direct

incorporation of 3,5-diamino-L-tyrosine (

) is chemically unfavorable and biologically inefficient. is highly susceptible to rapid autoxidation
in aerobic media, forming quinone intermediates that are toxic to E. coli and incompetent
substrates for the aminoacyl-tRNA synthetase (aaRS).

The Authoritative Solution: You must utilize the "Nitro-Precursor Strategy." Instead of adding

directly, you incorporate 3,5-dinitro-L-tyrosine (

) using a specific orthogonal tRNA/aaRS pair, followed by a post-translational chemical
reduction to generate

in situ.
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Part 1: Diagnostic Phase (Triage)
Before proceeding to the protocol, please review these diagnostic questions to confirm the root

cause of your low expression.

Symptom Probable Cause Immediate Action

Culture media turns dark

brown/black

Autoxidation: You are adding

directly to aerobic media. It is

oxidizing to melanin-like

polymers or quinones.

Stop. Switch to the

precursor method immediately.

Full-length protein is <5% of

WT

RF1 Competition: The Release

Factor 1 is terminating

translation at the UAG stop

codon faster than the

orthogonal tRNA can suppress

it.

Switch to a Recoded Strain

(e.g., C321.∆A) or increase

tRNA plasmid copy number.

High cell death after induction

Toxicity:

(or its oxidized byproducts) is

interfering with native cellular

redox systems.

Use

(Dinitro-tyrosine), which is

chemically inert and non-toxic

during expression.

Western Blot shows only

truncated protein

Synthetase Incompatibility:

The aaRS used does not

recognize the specific

oxidation state of the amino

acid.

Verify you are using the

specific MjTyrRS evolved for

3,5-dinitro-L-tyrosine, not 3-

amino-tyrosine.

Part 2: The "Nitro-Precursor" Workflow
This is the industry-standard method for generating redox-active amino acids like

without compromising host cell viability.

The Logic of the Pathway
Incorporation: The host cell machinery incorporates the stable precursor (
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).

Purification: The protein is purified in its stable, nitro-form.

Conversion: A gentle chemical reduction converts nitro groups (

) to amino groups (

).

In Vivo Expression (E. coli) In Vitro Post-Processing

Media + 3,5-Dinitro-L-tyrosine (DNY) E. coli (C321.∆A)
+ MjTyrRS(DNY)/tRNA

Uptake Protein-DNY (Stable)Translation (UAG Suppression) Chemical Reduction
(Na2S2O4, 5 min)

Purification Protein-DAY (3,5-Diamino)Reduction Application:
Metal Binding / Redox Catalysis

Anaerobic Handling

Click to download full resolution via product page

Caption: Workflow for generating 3,5-diamino-L-tyrosine proteins via the stable dinitro-

precursor route.

Part 3: Step-by-Step Optimization Protocol
Phase 1: Expression with 3,5-Dinitro-L-tyrosine (

)
Reagents Required:

ncAA: 3,5-Dinitro-L-tyrosine (Commercially available or synthesized via nitration of tyrosine).

Host Strain: C321.∆A (RF1-deficient) is highly recommended to maximize yield.

Plasmid: pEVOL-DNY (encoding the specific M. jannaschii TyrRS variant selected for dinitro-

tyrosine).

Protocol:
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Solubilization: Dissolve

in 1M NaOH to create a 100 mM stock. The solution will be deep yellow/orange.

Media Prep: Add

to minimal media (GMML) or rich media (2xYT) to a final concentration of 1 mM.

Note:

is less soluble than tyrosine. Ensure the pH of the media is readjusted to 7.0–7.4 after
addition, as the NaOH stock will raise pH.

Induction: Grow cells to OD600 = 0.5. Induce synthetase (Arabinose 0.2%) and target

protein (IPTG 1 mM).

Harvest: Incubate at 30°C (not 37°C) for 12-16 hours. Lower temperature aids the folding of

the mutant aaRS.

Phase 2: The Reduction (Critical Step)
Once you have purified the protein containing

(which should be yellow), you must reduce it to

(which is colorless but oxidizes rapidly).

Reagents:

Reducing Agent: Sodium Dithionite (

).

Buffer: 100 mM Tris-HCl, pH 7.5 (Degassed).

Protocol:

Anaerobic Setup: If the final

protein is intended for redox studies or metal binding, perform this step in an anaerobic
chamber or using degassed buffers.
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Reaction: Add a 10-fold molar excess of Sodium Dithionite to the purified protein solution.

Observation: The yellow color of the nitro-protein should bleach to colorless within 1–5

minutes. This indicates conversion to the amine.

Desalting: Immediately pass the sample through a desalting column (e.g., PD-10)

equilibrated with anaerobic buffer to remove excess dithionite and sulfite byproducts.

Part 4: Troubleshooting FAQ
Q1: I am using the standard MjTyrRS (wild-type). Will it work? A:No. The wild-type synthetase

cannot accommodate the bulky nitro groups at the 3,5-positions. You must use the evolved

variant (often denoted as nitroTyrRS or specific clones like pNFS). Using WT synthetase will

result in zero incorporation or random incorporation of Phenylalanine/Tyrosine if the fidelity is

low.

Q2: Can I use 3-amino-tyrosine instead of 3,5-diamino? A: Yes, and it is easier. There are

specific synthetases for 3-amino-tyrosine. However, if your experiment requires the unique

chelation geometry (N-O-N) or redox potential of the diamino species, 3-amino-tyrosine is not a

functional substitute.

Q3: My protein precipitates after reduction. A: The conversion of

to

significantly changes the isoelectric point (pI) of the residue (making it more basic).

Fix: Ensure your buffer pH is at least 1–2 units away from the protein's new pI.

Fix: Add 150-300 mM NaCl to shield charge interactions.

Q4: How do I verify incorporation if I can't see the protein? A: Mass Spectrometry (ESI-MS) is

the gold standard.

Expected Shift: Calculate the mass difference.

Tyrosine (Y): ~163 Da residue mass.

3,5-Dinitro-Y: +90 Da (vs Y).
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3,5-Diamino-Y: +30 Da (vs Y) (after reduction).

Note: If you see a mass of +28 Da vs Y, you likely have incomplete reduction or re-oxidation

to a quinone imine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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